molecular formula C7H7BrClNO B1340812 3-Bromo-5-chloro-2-methoxyaniline CAS No. 569688-63-7

3-Bromo-5-chloro-2-methoxyaniline

Cat. No.: B1340812
CAS No.: 569688-63-7
M. Wt: 236.49 g/mol
InChI Key: CAYJPMAXJIWLBZ-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-methoxyaniline: is an organic compound with the molecular formula C7H7BrClNO and a molecular weight of 236.49 g/mol . It is a derivative of aniline, characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring. This compound is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-methoxyaniline typically involves the bromination and chlorination of 2-methoxyaniline. The process can be summarized as follows:

    Bromination: 2-Methoxyaniline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position of the benzene ring.

    Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-2-methoxyaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

3-Bromo-5-chloro-2-methoxyaniline finds applications in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-methoxyaniline depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

    3-Bromo-2-methoxyaniline: Lacks the chlorine atom at the 5-position.

    5-Bromo-2-methoxyaniline: Lacks the chlorine atom at the 3-position.

    3-Chloro-2-methoxyaniline: Lacks the bromine atom at the 5-position.

Uniqueness: 3-Bromo-5-chloro-2-methoxyaniline is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and biological activity. This dual halogenation makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in scientific research and industrial applications.

Properties

IUPAC Name

3-bromo-5-chloro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYJPMAXJIWLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585438
Record name 3-Bromo-5-chloro-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569688-63-7
Record name 3-Bromo-5-chloro-2-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569688-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-2-methoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-chloro-2-methoxyaniline
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Synthesis routes and methods

Procedure details

2-Amino-4-chloro-6-bromoanisole was prepared by the same procedure described for Step 3 of Preparation 2a except using 2-nitro-4-chloro-6-bromoanisole (16.2 g) and tin (14.5 g). Workup provided 2-amino-4-chloro-6-bromoanisole (14.0 g, 97%). 1H NMR (300 MHz, CDCl3) δ6.88 (d, J=2.4 Hz, 1H), 6.65 (d, J=2.4 Hz, 1H), 3.80 (s, 3H). 13C NMR (75 MHz, CDCl3) δ142.9, 141.9, 130.2, 121.4, 117.1, 114.6, 59.6.
[Compound]
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Name
Quantity
14.5 g
Type
reactant
Reaction Step Three

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